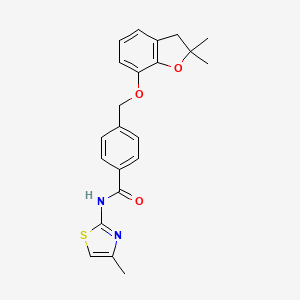

4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-methylthiazol-2-yl)benzamide

Descripción

4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-methylthiazol-2-yl)benzamide is a benzamide derivative featuring a 2,2-dimethyl-2,3-dihydrobenzofuran core linked via an oxymethyl bridge to a benzamide group, which is further substituted with a 4-methylthiazol-2-yl moiety. For example, dihydrobenzofuran derivatives are often associated with enhanced metabolic stability and lipophilicity, while thiazole rings contribute to hydrogen bonding and target interactions .

Propiedades

IUPAC Name |

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(4-methyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S/c1-14-13-28-21(23-14)24-20(25)16-9-7-15(8-10-16)12-26-18-6-4-5-17-11-22(2,3)27-19(17)18/h4-10,13H,11-12H2,1-3H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCOKNAQWQFOIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below highlights key structural analogs and their properties:

Key Observations

Dihydrobenzofuran Derivatives :

- The dihydrobenzofuran moiety in the target compound and analogs like those in and is associated with improved photostability and bioavailability compared to simpler aromatic systems .

- Insecticidal Activity : Compounds such as 4-(7-methoxy-dihydrobenzofuran-5-yl)-N-(aryl)thiazol-2-amines exhibit insecticidal activity (up to 95% efficacy against Aphis fabae at 500 mg/L), suggesting that the dihydrobenzofuran-thiazole scaffold is critical for pesticidal effects . The target compound’s substitution of a benzamide group for a thiazol-2-amine may alter binding kinetics or solubility.

Benzamide-Based Agrochemicals :

- Sulfentrazone and diflufenican () demonstrate that benzamide derivatives with electron-withdrawing groups (e.g., trifluoromethyl, triazole) are effective herbicides. The target compound’s 4-methylthiazole group may similarly enhance target binding via π-π stacking or hydrophobic interactions .

Role of Thiazole Substituents: Thiazole rings in compounds like N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide () and the target compound are likely to engage in hydrogen bonding with biological targets. However, the absence of a sulfonamide or acetyl group (as in ) may reduce interactions with enzymes like acetolactate synthase (ALS), a common herbicide target .

Synthetic Pathways :

- The synthesis of dihydrobenzofuran-thiazole hybrids often involves Friedel-Crafts acylation, cyclization, and nucleophilic substitution (e.g., ). The target compound’s synthesis may similarly require coupling of dihydrobenzofuran intermediates with activated benzamide precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.